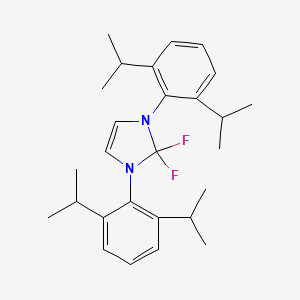

1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride”, also known as “SIPr-HCl”, is an organic salt with unique properties, including excellent thermal stability, good solubility in organic solvents, and notable catalytic activity . It has found widespread use in organic synthesis .

Synthesis Analysis

The synthesis of “1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole” involves the reaction of Me3SnCl with one equivalent of Li[B{N(Dipp)CH}2]. The mixture is stirred for 1 hour at room temperature, for 2 hours at 60°C, followed by overnight stirring at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” was solved using direct methods . All non-hydrogen atoms were refined anisotropically using the ShelXLE graphical user interface and SHELXL .

Chemical Reactions Analysis

This compound has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters . It can act as an efficient catalyst in several organic transformations, including cross-coupling reactions, C-H activation, and Suzuki-Miyaura coupling .

Physical And Chemical Properties Analysis

“this compound” exhibits excellent thermal stability and good solubility in common organic solvents, such as dichloromethane, chloroform, and acetone . It has a melting point of 278 °C (dec.) (lit.) .

Scientific Research Applications

Single Electron Transfer Reagent : This compound, in its radical form, has been used as a single electron transfer reagent for organic transformations like activation of aryl-halide bonds and catalytic reduction of CO2 (Das et al., 2020).

[3 + 2]-dipolar Cycloaddition Reactions : It facilitates [3 + 2]-dipolar cycloaddition reactions with alkynes, nitriles, and alkenes, leading to the formation of stable triazoles, tetrazoles, and triazolidines (Merling et al., 2012).

Formation of Free Bisimino-N-heterocyclic Carbene : It's used in the synthesis of the first bis(imino)-N-heterocyclic free carbene, which rearranges by C–C coupling, leading to structurally interesting complexes (Liu et al., 2013).

X−H Bonds Activation : The compound exhibits versatility in activating various X−H bonds (including C−H, N−H, and O−H) to form novel copper-centered complexes (Fortman et al., 2010).

Ring Closing Metathesis Catalysts : It serves as an efficient catalyst precursor for ring closing olefin metathesis, showcasing its significance in catalysis (Jafarpour et al., 1999).

π-Lewis Acid Catalyst : Demonstrating catalytic activities such as hydroarylations, transfer hydrogenations, and cycloisomerizations, it acts as a π-Lewis acid catalyst (Michelet et al., 2015).

Synthesis of Lewis Base-Stabilized Dichlorosilylene : It's instrumental in the synthesis of stable at room temperature base-stabilized dichlorosilylenes (Tretiakov et al., 2016).

Amination of Aryl Chlorides : Employed as a pro-ligand in C–N coupling reactions, showing efficiency in the amination of aryl chlorides under mild conditions (Shen et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole is the palladium acetate . This compound is used with palladium acetate to generate an N-heterocyclic carbene catalyst .

Mode of Action

The compound interacts with its target by acting as a ligand . It forms a complex with palladium acetate, which then acts as a catalyst in various organic transformations .

Biochemical Pathways

The compound affects the carbonylative cross-coupling of pyridyl halides with aryl boronic acids . This reaction is part of the broader class of cross-coupling reactions , which are fundamental in organic synthesis .

Pharmacokinetics

Itssolubility in common organic solvents such as dichloromethane, chloroform, and acetone suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the efficient synthesis of 3-iodo-2-acyl benzofurans . This is achieved through a [1,2]-iodine shift and a C-O ring-closure step, followed by a C-C bond-formation process .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. Its excellent thermal stability allows it to withstand high temperatures without decomposition or degradation, making it suitable for use in thermal processes and reactions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2,2-difluoroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F2N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)30-15-16-31(27(30,28)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXXWTOSPDVNSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2(F)F)C3=C(C=CC=C3C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine](/img/structure/B572234.png)